6-Chloro-1-methyluracil

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-chloro-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSGEKKSRYJBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185626 | |

| Record name | Uracil, 6-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31737-09-4 | |

| Record name | Uracil, 6-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 6-Chloro-1-methyluracil

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 6-Chloro-1-methyluracil (CAS 31737-09-4). In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally similar analogues to construct a reliable spectroscopic profile. It is designed for researchers, chemists, and drug development professionals who require a robust framework for the structural elucidation and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed interpretations, hypothetical acquisition protocols, and the scientific rationale behind the expected data.

Introduction and Structural Framework

This compound is a substituted pyrimidine derivative. As with many halogenated nucleobase analogues, it holds potential as a building block in medicinal chemistry and synthetic organic chemistry. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, making a thorough understanding of its spectroscopic characteristics essential.

This guide moves beyond a simple listing of data. It aims to provide the user with the causal logic behind the spectroscopic data—explaining why a proton resonates at a specific chemical shift or why a particular fragmentation pattern is dominant in the mass spectrum. This approach ensures that the guide is not merely a reference but a practical tool for interpretation and experimental design.

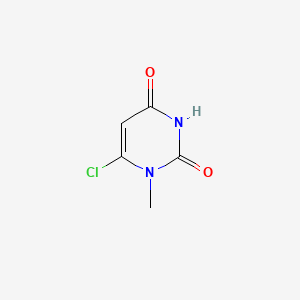

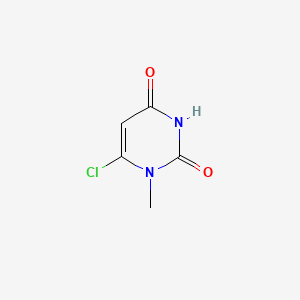

Molecular Structure

The foundational step in any spectroscopic analysis is to understand the molecule's structure. This compound consists of a uracil ring system substituted with a chlorine atom at the C6 position and a methyl group at the N1 position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate a simple yet informative set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the N-methyl group, the vinyl proton at C5, and the N-H proton at the N3 position.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| 1 | ~ 3.3 - 3.5 | Singlet (s) | 3H | N1-CH₃ | The methyl group on N1 is deshielded by the adjacent C2 carbonyl and C6 carbon. Its chemical shift is expected to be slightly downfield compared to a standard N-methyl group due to the pyrimidine ring's electronic nature. |

| 2 | ~ 6.0 - 6.2 | Singlet (s) | 1H | C5-H | This vinyl proton is on a carbon situated between two carbonyl-bearing carbons (in the parent uracil). The presence of the electron-withdrawing chlorine at C6 will further deshield this proton, shifting it downfield. In 6-chlorouracil, this proton appears around 5.66 ppm[1]; methylation at N1 should have a minor deshielding effect. |

| 3 | ~ 11.0 - 12.5 | Broad Singlet (br s) | 1H | N3-H | The amide proton at N3 is characteristically found far downfield due to deshielding from the adjacent carbonyl groups and its acidic nature. This signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| 1 | ~ 30 - 35 | N1-CH₃ | A typical range for an N-methyl carbon. |

| 2 | ~ 100 - 105 | C5 | The C5 carbon is shielded relative to the other sp² carbons of the ring. In 6-chlorouracil, this carbon appears around 101 ppm. The N1-methylation is not expected to alter this value significantly. |

| 3 | ~ 150 - 152 | C2 | The C2 carbon is a typical amide/urethane carbonyl carbon. Its chemical shift is influenced by the two adjacent nitrogen atoms. |

| 4 | ~ 155 - 158 | C6 | The direct attachment of the electronegative chlorine atom causes a strong downfield shift for the C6 carbon. |

| 5 | ~ 160 - 163 | C4 | The C4 carbonyl carbon is also in a typical amide environment, generally appearing slightly downfield from the C2 carbonyl. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring NMR data for a novel sample of this compound would be as follows:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, heterocyclic compounds. Crucially, it allows for the observation of exchangeable protons like the N3-H, which would be lost in solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for unambiguous assignment.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carbonyl groups and the double bonds within the ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3100 - 3200 | Medium | N-H Stretch | Amide (N3-H) | The N-H stretching vibration in amides typically appears in this region. Hydrogen bonding in the solid state can broaden this peak. |

| 2950 - 3050 | Weak-Medium | C-H Stretch | N-CH₃ & C5-H | Aliphatic and vinylic C-H stretches. |

| 1700 - 1740 | Strong | C=O Stretch | C2=O Carbonyl | The C2 carbonyl is part of a cyclic ureide system. Its frequency is high due to ring strain and electronic effects. |

| 1650 - 1690 | Strong | C=O Stretch | C4=O Carbonyl | The C4 carbonyl is conjugated with the C5=C6 double bond, which typically lowers its stretching frequency compared to an unconjugated carbonyl. This results in two distinct, strong C=O bands. |

| 1620 - 1650 | Medium | C=C Stretch | C5=C6 Alkene | Stretching of the endocyclic carbon-carbon double bond. |

| 750 - 800 | Medium-Strong | C-Cl Stretch | C6-Cl | The carbon-chlorine stretching vibration falls within the fingerprint region and provides evidence for the halogen's presence. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient and requires minimal sample preparation.

-

Causality: ATR-FTIR is preferred over traditional KBr pellets as it avoids potential moisture contamination and provides excellent sample-to-sample reproducibility.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structural features.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic signature of chlorine.

| m/z Value | Ion | Rationale and Interpretation |

| 160 / 162 | [M]⁺˙ | Molecular Ion Peak: The most critical signal. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks with a ~3:1 intensity ratio, separated by 2 m/z units. This is a definitive indicator of a single chlorine atom in the molecule. The peak at m/z 160 corresponds to the molecule containing ³⁵Cl, and m/z 162 corresponds to the ³⁷Cl isotopologue. |

| 125 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. This fragment helps confirm the presence and location of the chlorine atom. |

| 132 / 134 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the C2 or C4 position. This is a common fragmentation pathway for uracil derivatives. The 3:1 chlorine isotope pattern would be retained in this fragment. |

| 97 | [M - Cl - CO]⁺ | Subsequent loss of CO after the initial loss of Cl. |

Visualization of Predicted Fragmentation

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Introduce the solution into the mass spectrometer via direct infusion using a syringe pump.

-

Causality: Direct infusion provides a steady stream of sample, allowing for signal averaging and accurate mass measurement.

-

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is a suitable soft ionization technique.

-

Causality: ESI is ideal for polar molecules like uracil derivatives. It typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight. For fragmentation studies (MS/MS), Collision-Induced Dissociation (CID) can be performed on the isolated [M+H]⁺ ion. Alternatively, Electron Impact (EI) ionization could be used, which would induce more direct fragmentation as predicted above.

-

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is highly recommended.

-

Causality: HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the calculation of the elemental formula of the molecular ion and its fragments, providing an additional layer of confirmation that distinguishes this compound (C₅H₅ClN₂O₂) from other isobaric species.

-

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500. If fragmentation is desired, perform a product ion scan on the isolated molecular ion (m/z 160 or 161 for [M+H]⁺).

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide outlines the expected "spectroscopic fingerprint" based on established chemical principles and comparative data. The key identifiers are: a ¹H NMR spectrum with three singlets for the N-CH₃, C5-H, and N3-H protons; a ¹³C NMR spectrum showing five distinct carbon signals; a strong and complex IR absorption pattern between 1620-1740 cm⁻¹ corresponding to the two carbonyls and C=C bond; and a mass spectrum defined by the characteristic 3:1 isotopic pattern of the molecular ion at m/z 160/162. By following the detailed protocols and understanding the underlying rationale, researchers can effectively validate the identity and purity of this important chemical entity.

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 6-Chloro-1-methyluracil

For distribution to: Researchers, scientists, and drug development professionals

Abstract

6-Chloro-1-methyluracil is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug development. The solid-state properties of active pharmaceutical ingredients (APIs), particularly their crystal structure and polymorphism, are critical determinants of their bioavailability, stability, and manufacturability. This guide provides a comprehensive technical overview of the anticipated crystal structure of this compound and a detailed framework for the investigation of its polymorphic landscape. While a definitive public record of the crystal structure and polymorphic forms of this compound is not currently available, this document synthesizes data from closely related analogues to predict its structural characteristics. Furthermore, it offers a robust, field-proven experimental workflow for the synthesis, crystallization, and comprehensive characterization of this compound, empowering researchers to elucidate its solid-state chemistry.

Introduction: The Significance of Solid-State Chemistry in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The solid form of an API dictates its dissolution rate, solubility, and stability, all of which have a direct impact on its clinical efficacy and shelf-life. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different internal arrangements, can lead to significant variations in these properties. The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's development timeline and regulatory approval.

Therefore, a thorough understanding and control of the crystal structure and polymorphic behavior of an API is not merely an academic exercise but a critical component of risk mitigation in pharmaceutical development. This guide focuses on this compound, a molecule of interest for which a detailed public solid-state characterization is lacking. By leveraging established principles of crystal engineering and providing a detailed experimental roadmap, we aim to equip researchers with the necessary tools to comprehensively investigate this compound.

Predicted Crystal Structure and Supramolecular Synthons of this compound

In the absence of a published crystal structure for this compound, we can infer its likely structural features by examining its constitutional isomers and parent compounds, such as 6-chloro-3-methyluracil and 6-methyluracil.

Molecular Conformation

The uracil ring is a planar heterocyclic system. The methyl group at the N1 position and the chloro group at the C6 position are expected to lie in or close to the plane of the uracil ring. The primary conformational flexibility would involve the orientation of the methyl group's hydrogen atoms.

Hydrogen Bonding and Crystal Packing

The hydrogen bonding capabilities of this compound are reduced compared to uracil or 6-chlorouracil due to the methylation at the N1 position, which removes a hydrogen bond donor. The remaining N3-H group is a potent hydrogen bond donor, while the two carbonyl oxygens (O2 and O4) are effective acceptors.

It is highly probable that the dominant supramolecular synthon will be the formation of centrosymmetric dimers through N3-H···O4 hydrogen bonds. This is a common and robust interaction motif observed in many uracil derivatives. These dimers can then pack in various ways, influenced by weaker C-H···O and potential C-H···Cl interactions, as well as π-π stacking of the uracil rings. The presence and nature of these weaker interactions are often the deciding factors in the formation of different polymorphs.

The Potential for Polymorphism in this compound

The phenomenon of polymorphism is widespread among organic molecules, particularly those with the capacity for hydrogen bonding and aromatic stacking interactions. The extensive polymorphic behavior of the closely related 6-methyluracil, for which at least four polymorphic forms have been identified, strongly suggests that this compound is also likely to exhibit polymorphism.[1][2][3]

Different polymorphs would arise from variations in the packing of the hydrogen-bonded dimers or the formation of alternative hydrogen-bonding motifs (e.g., catemers). The interplay between the strong N-H···O hydrogen bonds and the weaker, but structurally significant, van der Waals and electrostatic interactions will dictate the thermodynamic landscape of the crystalline forms.

Experimental Workflow for Polymorph Screening and Crystal Structure Determination

The following sections provide a detailed, self-validating experimental protocol for researchers to systematically investigate the solid-state chemistry of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a suitable precursor followed by chlorination. While patents often describe syntheses for the 3-methyl isomer, a logical adaptation for the 1-methyl isomer is presented below. This protocol is based on established pyrimidine syntheses.[4][5]

Step 1: Synthesis of 1-Methylbarbituric Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylurea and an equimolar amount of a malonic ester (e.g., diethyl malonate) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium ethoxide, to catalyze the condensation reaction.

-

Heat the mixture to reflux for several hours to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 1-methylbarbituric acid.

-

Filter the solid product, wash with cold water and a suitable organic solvent (e.g., ethanol) to remove impurities, and dry under vacuum.

Step 2: Chlorination of 1-Methylbarbituric Acid

-

In a well-ventilated fume hood, suspend the dried 1-methylbarbituric acid in a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Gently heat the mixture to reflux. The reaction is typically complete within a few hours.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.

-

The crude this compound will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

-

The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) before proceeding with polymorphic screening.

Polymorph Screening: A Multi-faceted Approach

The goal of a polymorph screen is to generate as many crystalline forms as possible by varying crystallization conditions.

Experimental Protocol for Polymorph Screening:

-

Solvent Selection: Prepare saturated solutions of purified this compound in a diverse range of solvents (at least 20) with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water, and mixtures thereof).

-

Crystallization Techniques:

-

Slow Evaporation: Allow the saturated solutions to evaporate slowly at different temperatures (e.g., ambient, 4°C, and 40°C).

-

Cooling Crystallization: Cool hot, saturated solutions at different rates (slow cooling, crash cooling).

-

Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to induce precipitation.

-

Slurrying: Stir a suspension of the compound in various solvents for an extended period (days to weeks) to facilitate conversion to the most stable form at that temperature.

-

Grinding: Mechanically stress the solid material, both neat and with small amounts of solvent (liquid-assisted grinding).

-

Sublimation: Heat the solid under vacuum to induce sublimation and subsequent deposition of crystals.

-

-

Solid-Phase Characterization: Each solid sample obtained from the screening process must be analyzed to determine if a new crystalline form has been produced. The primary characterization techniques are:

-

Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs. Each polymorph will have a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, melting points, and the relative thermodynamic stability of polymorphs.

-

Thermogravimetric Analysis (TGA): TGA is used to determine if a crystalline form is a solvate or a hydrate.

-

Spectroscopy (FTIR and Raman): Vibrational spectroscopy can often distinguish between polymorphs due to differences in molecular conformation and intermolecular interactions.[1][6][7][8][9]

-

Microscopy: Visual examination of the crystals can reveal different habits (shapes), which can be indicative of different polymorphs.

-

Diagram of the Polymorph Screening Workflow:

Caption: Workflow for Polymorph Screening and Identification.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structure Elucidation

Once different polymorphs have been identified by PXRD, the next critical step is to grow single crystals of each form that are suitable for SCXRD analysis. This will provide the definitive three-dimensional structure.

Experimental Protocol for Single Crystal Growth:

-

Method Selection: Slow evaporation and slow cooling are the most common methods for growing high-quality single crystals.

-

Solvent System: Use the solvent systems from the polymorph screen that yielded the desired crystalline form.

-

Optimization: Systematically vary parameters such as concentration, temperature, and the rate of solvent evaporation or cooling to optimize crystal size and quality.

-

Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and hydrogen bonding.

Data Presentation and Interpretation

Crystallographic Data

The results from a successful SCXRD experiment should be presented in a standardized format. The following table illustrates the type of data that would be generated, using the known structure of the related 6-chloro-3-methyluracil as a representative example.

| Parameter | Expected Data for a Polymorph of this compound (Illustrative) |

| Chemical Formula | C₅H₅ClN₂O₂ |

| Formula Weight | 160.56 g/mol |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | ~4-6 |

| b (Å) | ~15-17 |

| c (Å) | ~8-10 |

| α (°) | 90 |

| β (°) | ~90-95 |

| γ (°) | 90 |

| Volume (ų) | ~600-700 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.6-1.8 |

| Hydrogen Bonding Motifs | N3-H···O4 dimers |

Note: The unit cell parameters are hypothetical and serve as an illustration of the data that would be obtained.

Thermal Analysis

The thermal behavior of each polymorph should be characterized by DSC and TGA. A hypothetical DSC thermogram might show a sharp endothermic peak corresponding to the melting of a specific polymorph. If one polymorph converts to another upon heating, this would be observed as an exothermic event followed by the melting endotherm of the higher-melting form.

Diagram of Polymorphic Relationships:

Caption: Thermodynamic Relationships Between Hypothetical Polymorphs.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of this compound. While definitive experimental data for this specific compound is not yet in the public domain, the principles of crystal engineering and the study of analogous compounds provide a strong basis for predicting its behavior. The detailed experimental workflows presented herein offer a clear path for researchers to undertake a thorough solid-state characterization.

It is strongly recommended that a comprehensive polymorph screen, as outlined in this guide, be performed early in the development of any drug candidate containing this compound. The identification and characterization of all accessible crystalline forms, and the selection of the most stable polymorph for development, is a critical step in ensuring the safety, efficacy, and quality of the final drug product.

References

- 1. ias.ac.in [ias.ac.in]

- 2. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. FTIR and Raman spectra and fundamental frequencies of 5-halosubstituted uracils: 5-X-uracil (X=F, Cl, Br and I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FTIR and Raman spectra and fundamental frequencies of 5-halosubstituted uracils: 5-X-uracil (X=F, Cl, Br and I). | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine) | Semantic Scholar [semanticscholar.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 6-Chloro-1-methyluracil for Drug Discovery

Preamble: Decoding Molecular Behavior for Therapeutic Innovation

In the landscape of modern drug discovery and development, understanding the intrinsic properties of a molecule at the quantum level is no longer a purely academic exercise; it is a critical component of rational drug design. Molecules like 6-Chloro-1-methyluracil, a substituted pyrimidine, are of significant interest due to their structural similarity to nucleobases, suggesting potential applications as anticancer or antiviral agents. The introduction of a chlorine atom and a methyl group to the uracil scaffold dramatically alters its electronic landscape, reactivity, and intermolecular interaction potential. This guide provides a comprehensive, in-depth technical framework for researchers, computational chemists, and drug development professionals on performing and interpreting quantum chemical calculations for this compound. We will move beyond a simple recitation of steps to explain the why behind the how, ensuring a robust and defensible computational analysis.

I. The Quantum Mechanical Lens: Choosing the Right Tools for the Task

The journey into the quantum realm of this compound begins with the selection of appropriate theoretical methods. The goal is to achieve a balance between computational cost and accuracy, a decision that hinges on the specific properties being investigated. For a molecule of this nature, Density Functional Theory (DFT) stands out as the workhorse method, offering a remarkable compromise between accuracy and computational expense for many molecular systems of interest in organic and medicinal chemistry.[1][2][3]

A. The Power of Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] Unlike wavefunction-based methods that deal with the complex many-electron wavefunction, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[1] This simplification is computationally advantageous, allowing for the study of larger and more complex molecules.

For our analysis of this compound, the B3LYP hybrid functional is a well-established and highly recommended choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This combination often leads to a more accurate description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[4]

B. The Language of Electrons: Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals.[5][6][7][8][9] The choice of basis set directly impacts the accuracy of the calculation. A larger basis set provides a more flexible description of the electron distribution but at a higher computational cost.

For this compound, a Pople-style basis set, specifically 6-311++G(d,p) , is recommended for a high-quality, publication-ready analysis. Let's dissect this nomenclature to understand its significance:

-

6-311 : This indicates a triple-zeta split-valence basis set. It uses one set of functions for the core electrons and three sets for the valence electrons, providing a more accurate description of the valence region where chemical bonding occurs.

-

++G : The double plus signs signify the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing the electron density far from the nucleus, which is important for anions, excited states, and molecules with lone pairs, all of which are relevant to this compound.

-

(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.

This choice of B3LYP/6-311++G(d,p) provides a robust theoretical model chemistry for obtaining reliable results for the properties of interest.

II. The Computational Workflow: From Structure to Properties

The following section outlines a detailed, step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results. The popular and powerful Gaussian software package is recommended for these calculations.[10][11][12][13][14]

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm that it is a true minimum.

Step-by-Step Methodology:

-

Construct the Initial Structure: Using a molecular modeling program such as GaussView, build the 3D structure of this compound. Ensure correct atom types and connectivity. The initial geometry does not need to be perfect, as the optimization algorithm will refine it.

-

Prepare the Gaussian Input File: Create an input file (.gjf or .com) with the following keywords in the route section:

-

#p: Requests "punch" output, which can be useful for visualization.

-

B3LYP/6-311++G(d,p): Specifies the chosen level of theory and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

-

-

Define the Molecule Specification: Below the route section, provide a title for the calculation, followed by the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state). Then, list the atomic coordinates in either Cartesian or Z-matrix format.

-

Execute the Calculation: Submit the input file to the Gaussian program.

-

Analyze the Output:

-

Convergence: Verify that the geometry optimization has converged successfully. Look for the message "Optimization completed" in the output file.

-

Vibrational Frequencies: Examine the calculated vibrational frequencies. A true minimum energy structure will have no imaginary frequencies (displayed as negative values in the output). The presence of imaginary frequencies indicates a saddle point (a transition state), and the initial geometry should be perturbed along the mode of the imaginary frequency and the optimization re-run.

-

III. Interpreting the Quantum Chemical Data: A Deeper Dive into Molecular Properties

With a validated, optimized structure, we can now extract a wealth of information about the electronic and reactive properties of this compound.

A. Optimized Molecular Geometry

The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography if available, serving as a primary validation of the chosen computational method.

Table 1: Key Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C6-Cl | [Simulated Data] |

| N1-C2 | [Simulated Data] | |

| C4=O | [Simulated Data] | |

| C5=C6 | [Simulated Data] | |

| **Bond Angles (°) ** | C5-C6-Cl | [Simulated Data] |

| C2-N1-C6 | [Simulated Data] | |

| N1-C2-N3 | [Simulated Data] |

(Note: The values in this table are illustrative and would be populated with the actual output from the Gaussian calculation.)

B. Vibrational Spectroscopy

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be invaluable for interpreting experimental spectra, aiding in the identification and characterization of the compound. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend).

C. Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity.[15] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized.[15]

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Calculated Value (eV) |

| HOMO Energy | [Simulated Data] |

| LUMO Energy | [Simulated Data] |

| HOMO-LUMO Gap (ΔE) | [Simulated Data] |

| Ionization Potential (I ≈ -E_HOMO) | [Simulated Data] |

| Electron Affinity (A ≈ -E_LUMO) | [Simulated Data] |

(Note: The values in this table are illustrative and would be populated with the actual output from the Gaussian calculation.)

D. Molecular Electrostatic Potential (MEP) Map: Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[16][17][18][19][20][21] It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

The MEP surface is color-coded to represent the electrostatic potential:

-

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., around the carbonyl oxygen atoms).

-

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., around the hydrogen atoms attached to nitrogen).

-

Green/Yellow: Regions of intermediate electrostatic potential.

Caption: Interpretation of the color scheme in a Molecular Electrostatic Potential (MEP) map.

IV. Conclusion: From Quantum Insights to Drug Development Strategy

The quantum chemical calculations detailed in this guide provide a robust and multifaceted understanding of this compound. The optimized geometry serves as a reliable 3D model for further studies, such as molecular docking simulations. The analysis of frontier molecular orbitals and the MEP map provides critical insights into the molecule's reactivity and potential interaction sites with biological targets. This information can guide the design of new analogues with improved activity, selectivity, or pharmacokinetic properties. By integrating these computational insights into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 6. jetir.org [jetir.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 9. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 10. ritme.com [ritme.com]

- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 12. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 13. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]

- 14. Software - Quantum Mechanics (web) [answers.uillinois.edu]

- 15. irjweb.com [irjweb.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 19. researchgate.net [researchgate.net]

- 20. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 21. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Chloro-1-methyluracil

Foreword: Understanding the Thermal Landscape of Pharmaceutical Intermediates

In the realm of drug development and manufacturing, the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and quality. Uncontrolled thermal events can lead to degradation, the formation of potentially toxic impurities, and a loss of therapeutic effect. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 6-Chloro-1-methyluracil, a key heterocyclic building block in organic synthesis and medicinal chemistry.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of why specific analytical approaches are chosen and how the resulting data can be interpreted to ensure the safe handling and processing of this and similar molecules. We will delve into the theoretical underpinnings of thermal analysis, present detailed experimental protocols, and propose a logical framework for understanding the decomposition of this compound, even in the absence of extensive published data on this specific molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's fundamental physicochemical properties is the logical starting point for any thermal stability investigation.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 160.56 g/mol | --INVALID-LINK--[1] |

| CAS Number | 31737-09-4 | --INVALID-LINK--[1] |

| Melting Point | 186 °C | ChemBK[2] |

| Predicted pKa | 8.36 ± 0.40 | ChemBK[2] |

| Appearance | White to off-white crystalline solid (typical for related compounds) | N/A |

The Methodological Cornerstone: Advanced Thermal Analysis Techniques

To rigorously assess the thermal stability of a compound like this compound, a suite of thermoanalytical techniques is employed. Each provides a unique piece of the puzzle, and when used in concert, they offer a holistic view of the material's behavior under thermal stress.[3][4][5] The primary workhorses in this field are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][4]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[4][5] This provides critical information on decomposition temperatures, the presence of residual solvents or water, and the overall degradation profile.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is invaluable for identifying thermal events such as melting, crystallization, and solid-solid phase transitions, and for quantifying the enthalpy changes associated with these processes.[4][6]

Hyphenated Techniques: Identifying the Unknowns

While TGA tells us when a sample loses mass, it doesn't identify the volatile products of decomposition. For this, we turn to hyphenated techniques, which couple the TGA instrument to a gas analysis system.

-

TGA-MS (Mass Spectrometry): Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of individual decomposition products.[7]

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies the functional groups present in the evolved gases, offering clues to their chemical structure.[7]

The following diagram illustrates a comprehensive workflow for the thermal analysis of a pharmaceutical intermediate like this compound.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Thermal Behavior of this compound: A Data-Driven Discussion

Comparative Thermal Data

| Compound | Melting Point | Notes |

| This compound | 186 °C[2] | The N-methylation significantly lowers the melting point compared to the unmethylated analog, likely due to a disruption in the crystal lattice packing and intermolecular hydrogen bonding. |

| 6-Chlorouracil | >280 °C (decomposes)[4] | The high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the N-H protons. Decomposition occurs at or near the melting temperature. |

Based on this comparison, it is reasonable to hypothesize that this compound will exhibit a sharp endothermic peak corresponding to its melting point at approximately 186 °C in a DSC thermogram. The onset of decomposition, as observed by TGA, is expected to occur at temperatures above its melting point. The absence of the N-H proton in this compound may influence its decomposition pathway compared to 6-chlorouracil.

Proposed Decomposition Pathway of this compound

In the absence of experimental data from hyphenated techniques, a hypothetical decomposition pathway can be proposed based on the chemical structure of this compound and known degradation mechanisms of similar organic molecules.

The molecule possesses several potential points of thermal instability:

-

The C-Cl bond at the 6-position.

-

The N-CH₃ bond at the 1-position.

-

The pyrimidine ring itself.

A likely initial step in the thermal decomposition is the homolytic cleavage of the C-Cl bond, which is often the weakest point in chlorinated organic compounds. This would generate a uracil-based radical and a chlorine radical. Subsequent fragmentation of the pyrimidine ring could lead to the evolution of smaller molecules.

Caption: A plausible high-level decomposition pathway for this compound.

Potential decomposition products could include:

-

Hydrogen chloride (HCl): Formed by the abstraction of a hydrogen atom by the chlorine radical.

-

Carbon monoxide (CO) and Carbon dioxide (CO₂): From the breakdown of the carbonyl groups in the uracil ring.

-

Hydrogen cyanide (HCN) and other nitriles: Resulting from the fragmentation of the nitrogen-containing heterocyclic ring.

-

Methyl isocyanate (CH₃NCO): A potential product from the fragmentation involving the N-methyl group.

The definitive identification of these products would require TGA-MS or Pyrolysis-GC-MS analysis.

Experimental Protocols for a Comprehensive Thermal Analysis

The following protocols outline the steps for a thorough investigation of the thermal stability and decomposition of this compound.

Protocol for TGA-DSC Analysis

Objective: To determine the thermal stability, decomposition profile, and thermal transitions of this compound.

Instrumentation: A simultaneous TGA-DSC instrument is recommended for acquiring both mass loss and heat flow data from a single sample under identical conditions.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen (or another inert gas) at a flow rate of 50 mL/min. An experiment in an oxidative atmosphere (air) should also be conducted for comparison.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the temperatures at which 5%, 10%, and 50% mass loss occurs.

-

From the DSC curve, identify the melting endotherm and any other thermal events. Integrate the melting peak to determine the enthalpy of fusion.

-

Protocol for Kinetic Analysis using the Kissinger Method

Objective: To determine the activation energy (Ea) of the primary decomposition step.

Procedure:

-

Perform a series of TGA experiments as described in Protocol 5.1, but at different linear heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

For each heating rate (β), determine the peak temperature of the decomposition step (Tₚ) from the derivative thermogravimetric (DTG) curve.

-

Plot ln(β/Tₚ²) versus 1/Tₚ.

-

The activation energy (Ea) can be calculated from the slope of the resulting straight line (Slope = -Ea/R, where R is the gas constant).

Causality behind the Kissinger Method: The Kissinger method is a model-free isoconversional method, meaning it does not require prior knowledge of the reaction mechanism. It is based on the principle that the peak reaction rate occurs at a specific conversion, and the temperature at which this peak occurs shifts with the heating rate. This shift is mathematically related to the activation energy of the process.

Protocol for Evolved Gas Analysis by TGA-MS

Objective: To identify the chemical nature of the volatile products generated during decomposition.

Procedure:

-

Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line.

-

Run a TGA experiment as described in Protocol 5.1.

-

Simultaneously, acquire mass spectra of the evolved gases as a function of temperature.

-

Correlate the mass loss events observed in the TGA curve with the appearance of specific mass-to-charge ratios in the MS data to identify the decomposition products.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. While direct experimental data for this specific compound is limited, a robust analytical strategy has been presented. By employing a combination of TGA, DSC, and hyphenated techniques, and by applying kinetic analysis methods, a complete thermal profile can be established.

The proposed decomposition pathway serves as a working hypothesis that can be refined with empirical data from evolved gas analysis. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary data to ensure the safe handling, processing, and storage of this compound in a research and development setting. Future work should focus on obtaining this experimental data to validate the hypotheses presented in this guide.

References

- 1. Direct determination of uracil in [32P,uracil-3H]poly(dA.dT) and bisulfite-treated phage PM2 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ThermoML:Thermochim. Acta 2016, 634, 6-11 [trc.nist.gov]

- 4. 6-Chlorouracil | 4270-27-3 [chemicalbook.com]

- 5. 6-Chlorouracil [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chlorouracil CAS#: 4270-27-3 [m.chemicalbook.com]

Tautomerism in 6-Chloro-1-methyluracil Derivatives: A Guide to Structure, Characterization, and Biological Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Uracil and its derivatives are cornerstone structures in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides an in-depth technical exploration of tautomerism in 6-chloro-1-methyluracil, a key intermediate and structural motif in drug development. We will dissect the theoretical underpinnings of its lactam-lactim equilibrium, detail the experimental and computational methodologies for its characterization, and discuss the critical implications of tautomeric preference for biological function and drug design. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical phenomenon.

The Principle of Tautomerism in Uracil Scaffolds

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a proton.[3] In the context of uracil and its derivatives, the most significant equilibrium is the lactam-lactim tautomerism , a reversible chemical reaction involving the interconversion of a cyclic amide (the lactam form) and a cyclic imidic acid (the lactim form).[4]

-

Lactam (Diketo) Form: This is the canonical, and typically most stable, form of uracil. It features two carbonyl (C=O) groups and two N-H protons within the pyrimidine ring. This is the form predominantly recognized in biological systems like RNA.[5][6][7]

-

Lactim (Enol) Form: This "rare" tautomer arises from the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen, resulting in a hydroxyl (-OH) group and a carbon-nitrogen double bond (C=N).[8][9]

The existence of different tautomers is not a mere chemical curiosity; it is a critical factor in molecular recognition. The lactam and lactim forms have different hydrogen bond donor-acceptor patterns, which can lead to mismatched base pairing during nucleic acid replication, a potential mechanism for mutagenesis.[3][10][11] For drug development, the dominant tautomer determines how a molecule will fit into a receptor's binding pocket, making a thorough understanding of this equilibrium essential.

The focus of this guide, this compound, possesses substituents that modulate the electronic landscape of the pyrimidine ring, thereby influencing this delicate equilibrium.

Caption: Lactam-lactim tautomeric equilibrium in this compound.

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a combination of intrinsic structural features and extrinsic environmental factors.

Intrinsic Factor: Substituent Effects

The electronic properties of substituents on the uracil ring play a pivotal role.

-

1-Methyl Group: The methyl group at the N1 position fixes one site, preventing tautomerization involving the N1-H proton. This simplifies the system compared to unsubstituted uracil.

-

6-Chloro Group: The chlorine atom at the C6 position is electron-withdrawing. This inductive effect can increase the acidity of the remaining N3-H proton, potentially influencing the ease of proton transfer. Studies on substituted uracils have shown that electron-withdrawing groups can affect tautomeric preferences, although the diketo form generally remains the most stable.[12][13][14]

Extrinsic Factors: The Role of the Environment

-

Solvent Polarity: The solvent environment has a profound impact. Polar solvents, particularly those capable of hydrogen bonding like water or methanol, tend to stabilize the more polar diketo (lactam) tautomer.[12][14][15] In contrast, non-polar solvents may relatively favor the less polar lactim form. This is a critical consideration in drug design, as a compound's tautomeric state in an aqueous physiological environment might differ from that in the less polar interior of a protein's active site.

-

Temperature: The tautomeric equilibrium is temperature-dependent. As temperature changes, the relative populations of the tautomers can shift based on the thermodynamics of the interconversion.[16]

Experimental Methodologies for Tautomer Characterization

A multi-faceted analytical approach is required to unambiguously characterize the tautomeric forms of this compound derivatives. No single technique provides a complete picture; rather, the convergence of data from several methods provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating tautomeric structures in solution. By observing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, one can directly infer the bonding arrangement.

Expert Insight: The key diagnostic signal in ¹H NMR is the presence or absence of distinct N-H and O-H protons. In the lactam form, a signal for the N3-H proton is expected. In the lactim form, this signal would be absent, and a new signal for an O-H proton would appear. Deuterium exchange (adding D₂O) can be used to confirm these assignments, as both N-H and O-H protons will exchange with deuterium, causing their signals to disappear.

Protocol: ¹H NMR for Tautomer Analysis

-

Sample Preparation: Dissolve 2-5 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Rationale: DMSO-d₆ is a good choice as it is polar and can solubilize both tautomers, and its residual water peak does not typically obscure the N-H region.

-

Acquisition: Acquire a standard ¹H NMR spectrum at a suitable field strength (e.g., 400 MHz or higher for better resolution).

-

N-H/O-H Identification: Identify potential N-H proton signals, which are often broad and appear downfield (typically >10 ppm for uracil N-H protons).[17]

-

Deuterium Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Rationale: The disappearance of a peak after D₂O addition confirms it as an exchangeable proton (N-H or O-H).

-

Data Analysis: Compare the spectra before and after D₂O addition. The presence of a persistent, exchangeable N-H peak and the absence of an O-H peak is strong evidence for the predominance of the lactam form.

| Nucleus | Lactam (Diketo) Form | Lactim (Enol) Form | Rationale for Difference |

| N3-H Proton | Present (e.g., 11-12 ppm, broad)[17] | Absent | Proton has migrated to an oxygen atom. |

| O-H Proton | Absent | Present (variable, 5-10 ppm) | Formation of the hydroxyl group. |

| C5-H Proton | ~5.7-6.0 ppm[17] | Shifted due to altered ring electronics | Changes in ring conjugation affect shielding. |

| C4 Carbon | Carbonyl (C=O) ~163 ppm[18] | Olefinic (C-OH) ~155-160 ppm | Change from sp² carbonyl to sp² enol carbon. |

| C6 Carbon | Olefinic (C-Cl) ~150-155 ppm[18] | Shifted due to altered ring electronics | Changes in ring conjugation affect shielding. |

Table 1: Predicted NMR Chemical Shifts for Tautomeric Forms.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the presence of specific functional groups, making it ideal for distinguishing between the carbonyl group of the lactam and the hydroxyl group of the lactim.

Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for solution studies, use an appropriate IR-transparent solvent and cell. Rationale: The KBr pellet method provides a solid-state spectrum, which is useful for characterizing the dominant form in the crystalline state.

-

Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for key vibrational bands. Strong, sharp peaks in the 1650-1750 cm⁻¹ region are characteristic of C=O stretching vibrations, indicating the lactam form.[17] The disappearance or significant weakening of these bands, coupled with the appearance of a broad O-H stretch (~3200-3500 cm⁻¹) and a C=N stretch (~1600-1650 cm⁻¹), would signal the presence of the lactim tautomer.

| Vibrational Mode | Lactam (Diketo) Form (cm⁻¹) | Lactim (Enol) Form (cm⁻¹) |

| N-H Stretch | 3000 - 3200 (broad) | Absent |

| O-H Stretch | Absent | 3200 - 3500 (broad) |

| C=O Stretch | 1650 - 1750 (strong, sharp)[17] | Weak or Absent |

| C=C / C=N Stretch | ~1600 - 1650 | ~1600 - 1650 |

Table 2: Characteristic IR Frequencies for Tautomer Identification.

UV-Visible Spectroscopy

The electronic transitions within the conjugated π-system of the uracil ring are sensitive to tautomerization. Each tautomer has a unique conjugated system and will therefore exhibit a different maximum wavelength of absorption (λ_max).

Expert Insight: This technique is particularly powerful for studying solvent effects. By measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can observe shifts in λ_max that correlate with a shift in the tautomeric equilibrium. The diketo form of uracil typically has a λ_max around 260 nm.[19] Significant shifts from this value may indicate the presence of other tautomeric species.[10][20]

Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like ethanol or acetonitrile.

-

Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) in different solvents of interest (e.g., hexane, chloroform, ethanol, water). Rationale: The solvent series should span a wide range of polarities to maximize the chance of observing a shift in equilibrium.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm.

-

Data Analysis: Identify the λ_max for each solvent. A significant shift in λ_max across the solvent series suggests that the solvent is influencing the tautomeric equilibrium.

Computational Modeling: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism. They provide a theoretical framework to predict the relative stabilities of tautomers and to help interpret experimental spectra.[5][7]

Expert Insight: The primary output of a computational study is the relative energy (ΔE) or Gibbs free energy (ΔG) of each tautomer. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium. By using a solvation model like the Polarizable Continuum Model (PCM), these calculations can be performed "in solution" to simulate the effect of different solvents, providing results that are directly comparable to experimental data.[12][14][15]

Caption: A typical workflow for the computational analysis of tautomerism.

Protocol: High-Level Computational Workflow

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-31+G(d,p) basis set). This finds the lowest energy conformation for each structure.[5]

-

Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

-

Energy Calculation: Compute the single-point energies, including zero-point vibrational energy corrections, to determine the relative stabilities of the tautomers in the gas phase.

-

Solvation Modeling: Repeat the energy calculations using a solvation model (e.g., PCM) to predict the relative stabilities in different solvents.[12]

-

Analysis: Compare the calculated relative energies. The tautomer with the lowest Gibbs free energy (ΔG) is predicted to be the most abundant under the specified conditions.

| Uracil Derivative System | Method | Relative Energy (Lactim vs. Lactam) | Conclusion |

| Unsubstituted Uracil (Gas Phase) | B3LYP/6-31++G | +12 kcal/mol[21] | Diketo form is highly favored. |

| 5-NO₂ Uracil (Gas Phase) | B97-D3/aug-cc-pVDZ | +5.4 kcal/mol (for dienol)[12] | Diketo form is favored, but stabilization of enol is observed. |

| Unsubstituted Uracil (Water) | MP2/6-31++G | +10.87 kcal/mol[21] | Diketo form remains strongly favored in water. |

Table 3: Example Relative Energies of Uracil Tautomers from Computational Studies.

Implications for Drug Discovery and Development

The tautomeric state of a molecule is a critical determinant of its biological activity. A molecule that exists as a lactam may have a completely different binding affinity and mode of action than its lactim counterpart.

-

Receptor Binding: The hydrogen bonding pattern is fundamental to ligand-receptor interactions. The lactam form of this compound presents a hydrogen bond donor (N3-H) and an acceptor (C4=O). The C4-lactim form, however, presents a hydrogen bond donor (C4-OH) and an acceptor at N3. This seemingly small change can be the difference between a potent drug and an inactive compound.

-

Pharmacokinetics: Tautomerism can influence a molecule's physicochemical properties, such as its lipophilicity (logP) and pKa. These properties, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Strategy: 6-chloro- and 6-chloromethyl-uracil derivatives are valuable intermediates for synthesizing more complex molecules, including thymidine phosphorylase inhibitors used in cancer therapy.[22][23] Understanding their reactivity, which is tied to their tautomeric form, is crucial for designing efficient synthetic routes.

Conclusion

The tautomerism of this compound, while complex, is a solvable puzzle. Through a synergistic application of high-resolution analytical techniques—primarily NMR, IR, and UV-Vis spectroscopy—and corroborative computational modeling, a clear picture of its structural preferences can be established. The evidence overwhelmingly suggests that, like most uracil derivatives, the diketo (lactam) form is the most stable and predominant species in most environments.[5][7][24][25] However, the influence of substituents and the local environment must always be considered, as even a small population of a minor tautomer can have significant biological consequences. For scientists in drug discovery, a rigorous characterization of tautomerism is not an academic exercise but a foundational step in the rational design of effective and specific therapeutic agents.

References

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A density functional study of tautomerism of uracil and cytosine [re.public.polimi.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 17. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]

- 18. jppres.com [jppres.com]

- 19. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Tautomerism in cytosine and uracil: an experimental and theoretical core level spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Evaluating the Biological Activities of Novel 6-Chloro-1-methyluracil Analogs

Abstract

Pyrimidine analogs represent a cornerstone of modern chemotherapy, with compounds like 5-Fluorouracil (5-FU) being integral to treatment regimens for various solid tumors.[1][2] This guide outlines a strategic framework for the synthesis and biological evaluation of novel analogs derived from the 6-chloro-1-methyluracil scaffold. This scaffold is a versatile starting point for creating diverse chemical entities with the potential for significant therapeutic activity.[3] We present detailed, field-proven protocols for assessing anticancer, antiviral, and antimicrobial activities, grounded in established methodologies. The narrative emphasizes the causal logic behind experimental design, data interpretation, and the elucidation of potential mechanisms of action, providing researchers and drug development professionals with a comprehensive roadmap for advancing novel pyrimidine analogs from bench to potential clinical significance.

Introduction: The Strategic Imperative for Novel Pyrimidine Analogs

The Centrality of Uracil in Cellular Proliferation

Uracil is a fundamental pyrimidine base, essential for the synthesis of RNA and, through its methylated derivative thymine, DNA.[4] Rapidly proliferating cells, such as cancer cells or virus-infected cells, have a high demand for nucleotides to sustain the replication of their genetic material. This metabolic dependency makes the pyrimidine biosynthesis pathway a highly attractive target for therapeutic intervention.[4][5] By introducing analogs that mimic natural nucleobases, it is possible to disrupt these critical cellular processes, leading to cell cycle arrest and apoptosis.[6][7]

The Legacy of 5-Fluorouracil and the Quest for Superior Analogs

The clinical success of 5-Fluorouracil (5-FU), which primarily acts by inhibiting thymidylate synthase (TS), validates the therapeutic potential of uracil analogs.[2][8] However, its efficacy is often limited by significant toxicity and the development of drug resistance.[2][9] This clinical reality drives the search for novel analogs with improved pharmacological profiles, including greater selectivity for cancer cells, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[9][10]

Rationale for the this compound Scaffold

The this compound structure serves as an excellent starting point for chemical diversification. The chlorine atom at the C6 position is a reactive leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups.[3][11] The methyl group at the N1 position can influence solubility and interactions with molecular targets. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize for desired biological effects.[9]

Postulated Biological Activities & Mechanistic Hypotheses

Based on the known activities of related pyrimidine derivatives, novel this compound analogs are hypothesized to possess one or more of the following biological activities:

-

Anticancer Activity: By analogy to 5-FU, these compounds may act as inhibitors of key enzymes in nucleotide synthesis, such as thymidylate synthase (TS), leading to the depletion of deoxythymidine monophosphate (dTMP) required for DNA replication and repair.[2][4][12] This disruption is expected to induce cell cycle arrest and apoptosis preferentially in rapidly dividing cancer cells.[7][13]

-

Antiviral Activity: Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for replication, including its nucleotide pool.[14][15][16] Pyrimidine analogs can be mistakenly incorporated into the viral genome by viral polymerases, acting as chain terminators or causing lethal mutations.[17] This mechanism is particularly relevant for DNA viruses and retroviruses.

-

Antimicrobial Activity: The pyrimidine biosynthesis pathway is also essential for bacteria and fungi. Novel analogs could potentially inhibit microbial-specific enzymes involved in this pathway, offering a targeted approach with potential for selective toxicity against pathogens.[9][11]

A Strategic Framework for Biological Evaluation

A phased approach is critical for the efficient evaluation of a new library of chemical compounds. This ensures that resources are focused on the most promising candidates. The workflow is designed to move from broad, high-throughput screening to more detailed, mechanism-focused investigations.

}

Figure 1: Phased workflow for evaluating novel uracil analogs.

Phase 1 Protocols: Primary In Vitro Screening

The initial phase involves broad screening to identify any significant biological activity across the anticancer, antimicrobial, and antiviral domains.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18][19] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[19][22]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[22] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[20][22]

-